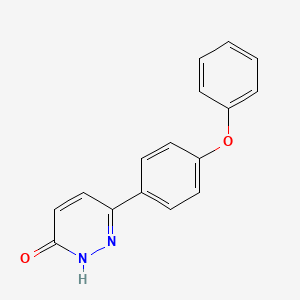

6-(4-Phenoxyphenyl)pyridazin-3-ol

Description

6-(4-Phenoxyphenyl)pyridazin-3-ol (IUPAC name: this compound; synonyms: 6-(4-phenoxyphenyl)-3(2H)-pyridazinone) is a pyridazinone derivative with a molecular formula of C₁₆H₁₂N₂O₂ and an average molecular mass of 264.28 g/mol . Structurally, it features a pyridazinone core substituted at the 6-position with a 4-phenoxyphenyl group, which introduces steric bulk and modulates electronic properties.

The compound is synthesized via cyclization of aroylpropionic acids with substituted phenylhydrazines, as demonstrated in related pyridazinone derivatives . For instance, derivatives of 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one showed promising docking scores for cyclooxygenase-2 (COX-2) inhibition, suggesting a mechanism for anti-inflammatory effects .

Properties

IUPAC Name |

3-(4-phenoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16-11-10-15(17-18-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYKFPOXZLVBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Substituent-Driven Properties of Pyridazin-3-ol Derivatives

Key Observations :

- Phenoxyphenyl Group: Enhances anti-inflammatory activity due to aromatic stacking interactions with COX-2 . The ether linkage may improve solubility compared to purely hydrophobic substituents.

- Trifluoromethyl Group : Introduces strong electron-withdrawing effects, which may alter metabolic stability and binding affinity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Analysis :

- The phenoxyphenyl derivative likely has higher solubility than alkyl-substituted analogs (e.g., ethylphenyl) due to its polar ether group.

- Chlorination (e.g., 3-chloro-6-(pyridin-2-yl)pyridine) increases lipophilicity, as seen in its lower melting point (129°C vs. >230°C for the hydroxyl analog) .

Toxicity and Metabolic Considerations

- Halogenated analogs (e.g., 4-chlorobenzyl) may pose higher toxicity risks due to bioaccumulation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.